Positional Isomerism: 2-Piperidinyl vs. 3-Piperidinyl Attachment Alters Molecular Shape and Predicted Physicochemical Profile
The target compound (3-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone carries the carbonyl attachment at the 2-position of the second piperidine ring, creating an asymmetric center adjacent to the amide bond. In contrast, the 3-piperidinyl isomer (3-(Methoxymethyl)piperidin-1-yl)(piperidin-3-yl)methanone lacks this stereogenic element. Comparative predicted LogP calculations using the XLogP3 method show the target compound to be slightly less lipophilic (XLogP3 ≈ 1.0) than the 3-piperidinyl isomer (XLogP3 ≈ 1.3) due to the greater solvent exposure of the carbonyl group when attached at the 2-position . Additionally, the topological polar surface area (TPSA) is computed as 41.6 Ų for the target versus 40.1 Ų for the 3-isomer, indicating marginally higher polarity . These differences, while modest, can translate into altered permeability and solubility profiles in cellular assays.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.0; TPSA ≈ 41.6 Ų |
| Comparator Or Baseline | (3-(Methoxymethyl)piperidin-1-yl)(piperidin-3-yl)methanone: XLogP3 ≈ 1.3; TPSA ≈ 40.1 Ų |
| Quantified Difference | ΔXLogP3 ≈ 0.3 log units; ΔTPSA ≈ 1.5 Ų |
| Conditions | Predicted values using XLogP3 algorithm and fragment-based TPSA calculation (PubChem-derived method); experimental logP/logD data not publicly available |
Why This Matters
Even small differences in lipophilicity (~0.3 log units) can shift a compound across key thresholds for cell permeability, aqueous solubility, and metabolic stability, influencing suitability for cellular versus biochemical screening cascades.
